molecular formula C16H11NO2 B11947770 4-Benzylidene-3-phenyl-4H-isoxazol-5-one CAS No. 1088-32-0

4-Benzylidene-3-phenyl-4H-isoxazol-5-one

Cat. No.: B11947770
CAS No.: 1088-32-0
M. Wt: 249.26 g/mol
InChI Key: DBPNBHOCUSFGKI-KAMYIIQDSA-N
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Description

4-Benzylidene-3-phenyl-4H-isoxazol-5-one is a heterocyclic compound with the molecular formula C16H11NO2. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-3-phenyl-4H-isoxazol-5-one typically involves the reaction of benzaldehyde derivatives with hydroxylamine hydrochloride and β-diketones under basic conditions. One common method is the cyclization of β-oxoesters with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an aqueous medium or under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. Catalysts such as silver nanoparticles supported on oxides like Al2O3, CeO2, and MgO have been explored to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-3-phenyl-4H-isoxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, oxazolones, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Benzylidene-3-phenyl-4H-isoxazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylidene-3-phenyl-4H-isoxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzylidene-3-phenyl-4H-isoxazol-5-one is unique due to its specific structural features and the presence of both benzylidene and phenyl groups, which contribute to its distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

1088-32-0

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

(4Z)-4-benzylidene-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)15(17-19-16)13-9-5-2-6-10-13/h1-11H/b14-11-

InChI Key

DBPNBHOCUSFGKI-KAMYIIQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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